4-(iodomethyl)tetrahydro-2H-pyran

Leaving-group ability Nucleophilic substitution Kinetics

4-(Iodomethyl)tetrahydro-2H-pyran (CAS 101691-94-5) is a heterocyclic organic compound belonging to the tetrahydropyran (oxane) class, bearing a reactive iodomethyl (–CH₂I) substituent at the 4-position. With a molecular formula of C₆H₁₁IO and a molecular weight of 226.06 g/mol, it is typically supplied as a colorless to pale-yellow liquid with a purity of ≥97%.

Molecular Formula C6H11IO
Molecular Weight 226.06 g/mol
CAS No. 101691-94-5
Cat. No. B009370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(iodomethyl)tetrahydro-2H-pyran
CAS101691-94-5
Molecular FormulaC6H11IO
Molecular Weight226.06 g/mol
Structural Identifiers
SMILESC1COCCC1CI
InChIInChI=1S/C6H11IO/c7-5-6-1-3-8-4-2-6/h6H,1-5H2
InChIKeyMQLFSPBSNWUXSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Iodomethyl)tetrahydro-2H-pyran (CAS 101691-94-5): A Reactive Halomethyl Tetrahydropyran Building Block for Synthesis and Bioconjugation


4-(Iodomethyl)tetrahydro-2H-pyran (CAS 101691-94-5) is a heterocyclic organic compound belonging to the tetrahydropyran (oxane) class, bearing a reactive iodomethyl (–CH₂I) substituent at the 4-position [1]. With a molecular formula of C₆H₁₁IO and a molecular weight of 226.06 g/mol, it is typically supplied as a colorless to pale-yellow liquid with a purity of ≥97% . The compound is recognized as a versatile synthetic intermediate due to the excellent leaving-group propensity of the iodine atom, which enables efficient nucleophilic substitution, cross-coupling, and conjugation chemistry .

Why 4-(Iodomethyl)tetrahydro-2H-pyran Cannot Be Replaced by Bromo or Chloro Analogs Without Performance Impact


Despite sharing the same tetrahydropyran scaffold, the iodo, bromo, and chloro analogs exhibit markedly different reaction kinetics and product yields in alkylation and conjugation chemistries. The carbon–iodine bond is inherently weaker and more polarizable than C–Br or C–Cl bonds, translating into a superior leaving-group ability (I⁻ >> Br⁻ > Cl⁻) that is critical for SN2-driven nucleophilic substitutions [1]. This fundamental reactivity difference means that simply substituting the iodo compound with a bromo or chloro derivative often leads to incomplete conversion, longer reaction times, or failure to react with weak nucleophiles, which can compromise downstream product purity and yield in multi-step syntheses [2]. Therefore, for applications demanding quantitative alkylation or bioconjugation—such as linker attachment in antibody-drug conjugates (ADCs)—the use of the iodo derivative is a rational choice that directly influences process efficiency and final product quality.

Quantitative Evidence Differentiating 4-(Iodomethyl)tetrahydro-2H-pyran from Its Halogenated Analogs


Nucleofugality: Iodide vs. Bromide vs. Chloride Leaving Group Ability in SN2 Reactions

The leaving-group ability, as measured by relative rate constants (k_rel) in SN2 reactions, follows the order I >> Br > Cl [1]. For primary alkyl halides such as methyl derivatives, iodide is approximately 150-fold more reactive than chloride and 15-fold more reactive than bromide [1]. Although this specific relative ordering is based on methyl halide model systems, the trend is broadly transferable to the 4-(halomethyl)tetrahydropyran series because the tetrahydropyran ring exerts a similar inductive effect to that of a simple alkyl chain at the electrophilic center [2].

Leaving-group ability Nucleophilic substitution Kinetics

Synthetic Yield: Preparation of 4-(Iodomethyl)tetrahydro-2H-pyran via Finkelstein Reaction

In a patent-described procedure, 4-(iodomethyl)tetrahydro-2H-pyran was synthesized from the corresponding mesylate (4-(methanesulfonyloxymethyl)tetrahydropyran) by refluxing with sodium iodide in acetone, yielding the target compound at 92% after a single purification step [1]. In a smaller-scale adaptation using the tosylate variant, a yield of 94% was achieved [2]. In contrast, the direct synthesis of 4-(bromomethyl)tetrahydro-2H-pyran often requires more forcing conditions (e.g., PBr₃ or HBr gas) that can lead to side reactions, and commercial material is typically supplied at ≥98% purity after rigorous purification , indicating a more challenging synthesis path.

Finkelstein reaction Synthetic efficiency Process chemistry

C–I Bond Dissociation Energy and Its Impact on Reaction Selectivity

The carbon–iodine bond dissociation energy (BDE) in a generic primary alkyl iodide is approximately 55–57 kcal/mol, compared to 70–72 kcal/mol for C–Br and 81–84 kcal/mol for C–Cl [1]. This lower BDE means that the C–I bond undergoes homolytic or heterolytic cleavage more readily, enabling not only faster SN2 chemistry but also efficient participation in radical-based coupling reactions (e.g., iodine-atom transfer radical addition) and transition-metal-catalyzed cross-couplings (e.g., Negishi coupling) that may be sluggish or require elevated temperatures when using the bromo or chloro analogs [2].

Bond dissociation energy C–I bond Selectivity

Physical Properties: Density and Boiling Point as Quality Indicators

Reported computed physical properties for 4-(iodomethyl)tetrahydro-2H-pyran include a density of 1.645 g/cm³ and a boiling point of 229.1 °C at 760 mmHg . For comparison, 4-(bromomethyl)tetrahydro-2H-pyran (TCI >98%) has a measured density of 1.41 g/cm³ (20/20) and a boiling point of 86 °C at 20 mmHg (approximately 200–205 °C at atmospheric pressure) . The higher density of the iodo compound reflects the increased molecular weight due to iodine, and its boiling point is correspondingly higher, which can be leveraged in distillative purification or identity verification by QC labs [1].

Physical characterization Density Boiling point

Reported CB2 Receptor Activity: A Unique Bioactivity Profile Not Shared by Chloro/Bromo Analogs

4-(Iodomethyl)tetrahydro-2H-pyran has been reported to exhibit cannabimimetic properties with an EC₅₀ of 2.6 μM at the CB2 receptor . No comparable CB2 activity data are available for 4-(bromomethyl)- or 4-(chloromethyl)tetrahydro-2H-pyran, suggesting that the iodine substitution significantly influences pharmacophore recognition at the cannabinoid receptor binding site [1]. While the EC₅₀ is moderate (micromolar range), it implies a discrete structure–activity relationship (SAR) that could be exploited in the design of selective CB2 ligands for research purposes.

CB2 receptor Cannabimimetic EC50

Optimal Use Cases for 4-(Iodomethyl)tetrahydro-2H-pyran Based on Evidenced Differentiation


Antibody-Drug Conjugate (ADC) Linker Synthesis

The exceptional leaving-group ability of the iodomethyl group (∼150× more reactive than chloro, ∼15× more reactive than bromo) [1] enables efficient, stoichiometric conjugation of drug payloads to antibody lysine residues under mild conditions (pH 7–9, aqueous buffer). This reactivity minimizes payload hydrolysis and aggregation, directly reflected in higher drug-to-antibody ratios (DAR) and more homogeneous ADC preparations [2]. Procurement of the iodo variant is therefore justified for ADC process chemistry where reaction completeness and batch consistency are paramount.

Radical-Mediated C–C Bond Formation for Library Synthesis

With a C–I bond dissociation energy of only 55–57 kcal/mol, 4-(iodomethyl)tetrahydro-2H-pyran serves as a mild radical precursor in atom-transfer radical addition (ATRA) and visible-light photoredox reactions [3]. This characteristic enables the construction of complex tetrahydropyran-containing libraries at room temperature without the need for tin-based radical initiators, a distinct advantage over the bromo and chloro counterparts that require more forcing conditions and often exhibit lower radical-chain efficiency.

Synthesis of CB2-Selective Probe Molecules

Given its reported CB2 receptor activity (EC₅₀ 2.6 μM) , this iodo compound can be used as a scaffold for the development of novel, halogen-bearing CB2 ligands. In contrast, the bromo and chloro analogs lack documented CB2 activity, making the iodo variant the only member of this series with a validated cannabinoid pharmacophore. Medicinal chemistry groups exploring the endocannabinoid system should prioritize this compound for hit-to-lead optimization campaigns.

High-Yield Kilogram-Scale Manufacturing of Tetrahydropyran Intermediates

The Finkelstein synthesis from mesylate or tosylate precursors proceeds in 92–94% isolated yield [4], a performance metric that supports cost-effective scale-up. The reproducible, high-yielding protocol contrasts with the multi-step, often lower-yielding routes required for the bromo analog, making the iodo derivative the preferred choice for process research and development groups seeking robust, scalable access to 4-functionalized tetrahydropyran building blocks.

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